

# use of trichlorocobalt for the synthesis of organometallic compounds

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# The Elusive Precursor: Trichlorocobalt in Organometallic Synthesis

**Application Note & Protocol** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Trichlorocobalt**, or cobalt(III) chloride (CoCl<sub>3</sub>), is a highly unstable and elusive inorganic compound.[1][2] Its inherent instability limits its direct application as a starting material in synthetic chemistry.[1] However, the generation of cobalt(III) species in situ, often through the oxidation of more stable cobalt(II) precursors, is a cornerstone in the synthesis of a variety of organocobalt(III) compounds. These compounds are of significant interest due to their roles in catalysis, organic synthesis, and as models for biological systems, such as Vitamin B<sub>12</sub>. This document provides an overview of the synthetic routes to organocobalt(III) complexes, focusing on practical methods that utilize stable cobalt(II) salts as starting materials, followed by an oxidation step to achieve the desired cobalt(III) oxidation state.

## The Nature of Trichlorocobalt (CoCl<sub>3</sub>)

Cobalt(III) chloride exists as a stable entity primarily in the gas phase at elevated temperatures, in equilibrium with cobalt(II) chloride and chlorine gas.[1][2] Attempts to isolate solid CoCl<sub>3</sub> have shown it to be stable only at extremely low temperatures, such as in a frozen argon matrix.[2]



Reports from the early 20th century claiming the synthesis of bulk, stable CoCl<sub>3</sub> have not been reliably reproduced.[2] Due to this high reactivity and instability, CoCl<sub>3</sub> is not a commercially available or practical starting material for the synthesis of organometallic compounds in a standard laboratory setting.

## General Strategies for the Synthesis of Organocobalt(III) Compounds

The predominant and most practical approach for synthesizing organocobalt(III) complexes involves the oxidation of cobalt(II) precursors in the presence of the desired organic ligands.[1] [3] This strategy circumvents the need to handle the unstable CoCl<sub>3</sub> directly. The general workflow for this approach is depicted below.

Figure 1: A generalized workflow for the synthesis of organocobalt(III) compounds from a stable cobalt(II) precursor.

## **Synthesis of Cobaloximes: A Case Study**

Cobaloximes are important model compounds for Vitamin B<sub>12</sub> and are excellent examples of organocobalt(III) complexes synthesized from cobalt(II) precursors.[3] The synthesis typically involves the reaction of a cobalt(II) salt with dimethylglyoxime (dmgH<sub>2</sub>) in the presence of a base and an axial ligand, followed by reduction and then alkylation.

Quantitative Data for Cobaloxime Synthesis

Product	Starting Material	Oxidizing Agent	Alkylatin g Agent	Solvent	Yield (%)	Referenc e
[CH₃Co(d mgH)₂(py)]	CoCl <sub>2</sub> ·6H <sub>2</sub> O	Air	CH₃I	Methanol	~70-80	[3]
[C₂H₅Co(d mgH)₂(py)]	CoCl <sub>2</sub> ·6H <sub>2</sub> O	Air	C₂H₅I	Methanol	~65-75	[3]
[n- C <sub>3</sub> H <sub>7</sub> Co(d mgH) <sub>2</sub> (py)]	CoCl <sub>2</sub> ·6H <sub>2</sub> O	Air	n-C₃H7I	Methanol	~60-70	[3]



## Experimental Protocol: Synthesis of Methyl(pyridine)cobaloxime ([CH<sub>3</sub>Co(dmgH)<sub>2</sub>(py)])

#### Materials:

- Cobalt(II) chloride hexahydrate (CoCl<sub>2</sub>·6H<sub>2</sub>O)
- Dimethylglyoxime (dmgH<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Pyridine
- Sodium borohydride (NaBH<sub>4</sub>)
- Methyl iodide (CH<sub>3</sub>I)
- Methanol
- Deionized water
- · Nitrogen gas supply
- · Standard Schlenk line glassware

#### Procedure:

- In a Schlenk flask equipped with a magnetic stir bar, dissolve dimethylglyoxime (2.32 g, 20 mmol) in 100 mL of methanol.
- Bubble nitrogen gas through the solution for 15 minutes to deoxygenate.
- In a separate beaker, dissolve cobalt(II) chloride hexahydrate (2.38 g, 10 mmol) in 20 mL of deionized water.
- Add the cobalt(II) solution to the dimethylglyoxime solution under a nitrogen atmosphere. A
  brown precipitate of [Co(dmgH)<sub>2</sub>] will form.



- Add pyridine (0.8 mL, 10 mmol) to the reaction mixture.
- In a separate flask, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of methanol.
- Slowly add the sodium hydroxide solution to the reaction mixture. The solution should turn a deep green, indicating the formation of the Co(I) species.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of sodium borohydride (0.38 g, 10 mmol) in 10 mL of water to the reaction mixture. The solution should turn a deep blue-green.
- Add methyl iodide (0.62 mL, 10 mmol) to the reaction mixture.
- Stir the reaction mixture at room temperature for 1 hour. The color will change to a reddishbrown.
- Slowly add 100 mL of deionized water to precipitate the product.
- Collect the orange-brown solid by vacuum filtration and wash with water and then a small amount of cold ethanol.
- Recrystallize the product from hot methanol to obtain orange-brown crystals of [CH<sub>3</sub>Co(dmgH)<sub>2</sub>(py)].
- Dry the product under vacuum.

Figure 2: Reaction pathway for the synthesis of methyl(pyridine)cobaloxime.

## Synthesis of Organocobalt(III) Salen Complexes

Salen-type ligands are another important class of ligands in cobalt chemistry. Organocobalt(III) salen complexes can be synthesized via C-H activation of solvents in the presence of Co(II) (salen) and an oxidant, typically air (O<sub>2</sub>).[4][5][6]

### Quantitative Data for Organocobalt(III) Salen Synthesis



Product	Starting Material	Oxidant	Solvent (Reagent)	Yield (%)	Reference
[Co(III)(salen) (CH <sub>2</sub> CN)]	[Co(II)(salen)]	O <sub>2</sub> (air)	Acetonitrile	>50	[4]
[Co(III)(salen) (CH(CN)CH <sub>3</sub> )	[Co(II)(salen)]	O2 (air)	Propionitrile	>50	[4]

## Experimental Protocol: Synthesis of [Co(III)(salen) (CH<sub>2</sub>CN)]

#### Materials:

- Co(II)(salen) complex
- Acetonitrile (CH₃CN)
- Air or Oxygen supply

#### Procedure:

- Dissolve Co(II)(salen) in acetonitrile in a round-bottom flask.
- Stir the solution vigorously while bubbling air or oxygen through it.
- The reaction is typically carried out at room temperature and can be monitored by a color change.
- The reaction progress can also be followed by techniques such as UV-Vis or EPR spectroscopy to observe the disappearance of the Co(II) species and the formation of the Co(III) product.[4]
- Once the reaction is complete, the solvent is typically removed under reduced pressure.
- The resulting solid can be purified by recrystallization from a suitable solvent system.



Figure 3: Proposed mechanism for the formation of [Co(III)(salen)(CH<sub>2</sub>CN)] via O<sub>2</sub> activation.

### Conclusion

While **trichlorocobalt** (CoCl<sub>3</sub>) is too unstable for direct use in the synthesis of organometallic compounds, the generation of cobalt(III) species from stable cobalt(II) precursors is a robust and widely employed strategy. The synthesis of cobaloximes and organocobalt(III) salen complexes serve as prime examples of these methodologies. These approaches provide access to a rich variety of organocobalt(III) compounds with applications in catalysis and as models for biologically important molecules. The protocols and data presented herein offer a practical guide for researchers in the field of organometallic chemistry and drug development.

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